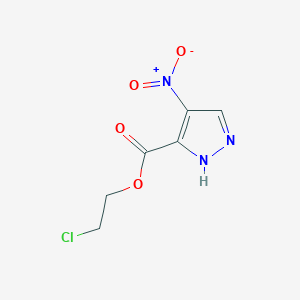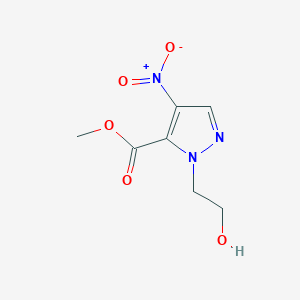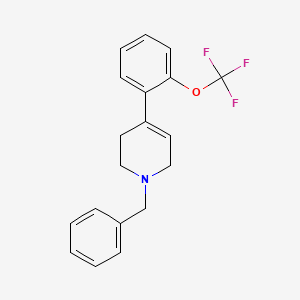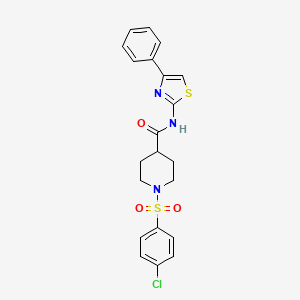![molecular formula C21H20N2O2S2 B3305639 4-(benzylsulfanyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}butanamide CAS No. 923474-58-2](/img/structure/B3305639.png)
4-(benzylsulfanyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}butanamide
Overview
Description
4-(benzylsulfanyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}butanamide is a complex organic compound that features a thiazole ring fused with a chromene moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfanyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}butanamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Chromene Formation: The chromene moiety can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Coupling Reactions: The benzylsulfanyl group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a thiol group.
Final Assembly: The final step involves coupling the thiazole-chromene intermediate with a butanamide derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfanyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the chromene or thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced chromene or thiazole derivatives
Substitution: Functionalized aromatic compounds
Scientific Research Applications
4-(benzylsulfanyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}butanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to the biological activities associated with thiazole and chromene derivatives.
Biological Studies: It is used in research to understand its interaction with biological targets, including enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(benzylsulfanyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}butanamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chromene moiety may contribute to the compound’s antioxidant properties by scavenging free radicals. The benzylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Chromene Derivatives: Compounds such as coumarins and flavonoids, which contain the chromene moiety, are known for their antioxidant and anti-inflammatory properties.
Uniqueness
4-(benzylsulfanyl)-N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}butanamide is unique due to the combination of the thiazole and chromene rings, along with the benzylsulfanyl group. This unique structure may confer a distinct set of biological activities and physicochemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-benzylsulfanyl-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c24-19(11-6-12-26-14-15-7-2-1-3-8-15)22-21-23-20-16-9-4-5-10-17(16)25-13-18(20)27-21/h1-5,7-10H,6,11-14H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOQNUWYWPGYHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCCSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1-isopropyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3305561.png)





![N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B3305595.png)
![1-(4-chlorobenzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B3305597.png)

![1-(4-chlorobenzenesulfonyl)-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B3305609.png)
![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B3305619.png)
![4-methanesulfonyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B3305622.png)
![4,7-Dimethyl-2-[(4-methylphenyl)methyl]-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3305633.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B3305634.png)
